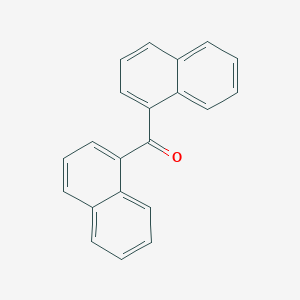

Di(naphthalen-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

dinaphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQQTKALKINGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408540 | |

| Record name | Methanone, dinaphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30172-85-1, 605-78-7 | |

| Record name | Methanone, dinaphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 605-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization of Di(naphthalen-1-yl)methanone

Executive Summary

Di(naphthalen-1-yl)methanone (CAS: 605-78-7), also known as 1,1'-dinaphthyl ketone, is a sterically congested aromatic ketone characterized by a non-planar, twisted molecular geometry. Unlike its 2,2'-isomer, the 1,1'-congener exhibits significant steric hindrance due to the peri-hydrogens, preventing coplanarity of the naphthalene rings with the carbonyl group. This unique structural feature dictates its utility as a high-efficiency triplet photosensitizer in green chemistry applications—specifically the photodimerization of isoprene for sustainable jet fuel production—and as a critical scaffold in the synthesis of Aggregation-Induced Emission (AIE) luminogens. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and spectral characteristics.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of two naphthalene rings connected at their C1 positions via a carbonyl bridge. The proximity of the peri-hydrogens (H8 and H8') creates severe steric repulsion, forcing the naphthalene rings to twist out of the carbonyl plane.

| Parameter | Data |

| IUPAC Name | Di(naphthalen-1-yl)methanone |

| Common Synonyms | 1,1'-Dinaphthyl ketone; Di-1-naphthyl ketone; |

| CAS Registry Number | 605-78-7 |

| Molecular Formula | |

| Molecular Weight | 282.34 g/mol |

| SMILES | O=C(C1=CC=CC2=CC=CC=C21)C3=C4C=CC=CC4=CC=C3 |

| Structural Geometry | Twisted ( |

Structural Logic & Steric Hindrance

The "twisted" conformation is not merely a crystallographic curiosity; it is the functional driver of the molecule's reactivity. The lack of planarity reduces

Thermodynamic & Physical Constants

Note: Values derived from experimental literature and structural analogues.

| Property | Value / Range | Contextual Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow needles. |

| Melting Point | 99 – 105 °C | Lower than 2,2'-isomer due to inefficient packing caused by steric twist. |

| Boiling Point | ~460 °C (Predicted) | High thermal stability; rarely distilled at atm pressure. |

| Density | 1.18 ± 0.05 g/cm³ | Estimated based on packing efficiency of twisted aromatics. |

| Solubility (Water) | Negligible (< 0.1 mg/L) | Highly lipophilic (LogP ~ 5.5). |

| Solubility (Organic) | Soluble in THF, DCM, Toluene | Poor solubility in cold alcohols/hexanes (useful for recrystallization). |

| Triplet Energy ( | ~250 kJ/mol | Critical for photosensitization applications. |

Spectroscopic Profile

UV-Vis Spectroscopy

-

Absorption Maxima (

): ~300 nm (THF). -

Tail Absorption: Extends to ~370 nm.

-

Mechanism: The

transition is weakly allowed but accessible. The molecule is transparent to visible light but efficiently absorbs UV-A (365 nm), facilitating its use in photochemical reactors without degrading the product.

Nuclear Magnetic Resonance (NMR)

-

H NMR (500 MHz, CDCl

-

The spectrum is complex due to the magnetic anisotropy of the naphthalene rings.

-

Key Feature: The protons at the 2, 3, and 4 positions of the naphthalene ring typically appear as multiplets between 7.3 – 8.2 ppm . The peri-protons (H8) are often deshielded, appearing downfield (~8.5 ppm) due to the carbonyl anisotropy, though this effect is modulated by the ring twisting.

-

-

C NMR:

-

Carbonyl Carbon (C=O): Distinctive peak at ~198 ppm .

-

Aromatic Carbons: Cluster between 124 – 134 ppm .

-

Synthesis & Purification Protocols

Two primary routes exist: the classical Friedel-Crafts acylation (economical but lower purity) and the Organolithium addition (high purity for electronic applications).

Protocol A: Organolithium Addition (High Purity)

Recommended for pharmaceutical or optical applications.

-

Reagents: 1-Bromonaphthalene, n-Butyllithium (n-BuLi), 1-Naphthonitrile (or 1-Naphthaldehyde followed by oxidation).

-

Step 1 (Lithiation): Dissolve 1-bromonaphthalene in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hr to generate 1-naphthyllithium.

-

Step 2 (Addition): Cannulate the lithiated species into a solution of 1-naphthonitrile in THF at -78°C. Warm to RT and stir for 12 hrs.

-

Step 3 (Hydrolysis): Quench with acidic water (HCl) and reflux for 2 hrs to hydrolyze the imine intermediate to the ketone.

-

Purification: Extract with DCM. Recrystallize from hot ethanol or glacial acetic acid to yield pale yellow crystals.

Protocol B: Friedel-Crafts Acylation (Industrial Scale)

-

Reagents: Naphthalene, 1-Naphthoyl Chloride, Aluminum Chloride (

). -

Procedure: React 1-naphthoyl chloride with naphthalene in the presence of

in -

Note: This method often yields a mixture of 1,1', 1,2', and 2,2' isomers, requiring tedious fractional crystallization.

Figure 1: Comparative synthesis pathways. The organolithium route (top) offers higher regioselectivity compared to the Friedel-Crafts route (bottom).

Applications in Materials & Energy

Sustainable Jet Fuel Synthesis

Di(naphthalen-1-yl)methanone acts as a triplet photosensitizer in the dimerization of bio-derived isoprene.[1]

-

Mechanism: It absorbs UV light (365 nm) to reach an excited singlet state (

), undergoes Intersystem Crossing (ISC) to the triplet state ( -

Advantage: Its high steric bulk prevents self-aggregation and excimer formation, maintaining high efficiency in solution.

-

Outcome: Converts isoprene into cyclooctadiene and divinylcyclobutane precursors, which are hydrogenated to high-density jet fuels.

Precursor for AIE Luminogens

The ketone serves as the starting material for McMurry coupling to produce Tetranaphthylethane (TNE) derivatives.

-

Significance: The restricted rotation of the naphthyl groups in the resulting ethane derivatives induces Aggregation-Induced Emission (AIE), making them valuable for bio-imaging and OLEDs.

Figure 2: Photophysical cycle of Di(naphthalen-1-yl)methanone acting as a triplet sensitizer for isoprene dimerization.

Safety & Handling (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Avoid inhalation of dust. Use in a fume hood.

-

Storage: Store at room temperature (15-25°C) in a dry, inert atmosphere.

-

First Aid: In case of contact, wash with soap and water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

-

Ambeed. (2023). Di(naphthalen-1-yl)methanone Safety Data Sheet (CAS 605-78-7).Link

-

RSC Publishing. (2022). A combined photobiological–photochemical route to C10 cycloalkane jet fuels from carbon dioxide via isoprene. Green Chemistry. Link

-

Chinese Chemical Society. (2023). In-Solution Intramolecular Through-Space Conjugations of Sterically Constrained Tetranaphthylethane. CCS Chemistry. Link

-

PubChem. (2023). Naphthalen-1-ylmethanone (Related Structure Data).[2][3][4][5][1][6][7][8] National Library of Medicine. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 605-78-7|Di(naphthalen-1-yl)methanone| Ambeed [ambeed.com]

- 3. (naphthalen-1-yl)(1-(2H11)pentyl-1H-indol-3-yl)methanone | C24H23NO | CID 71751513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A combined photobiological–photochemical route to C 10 cycloalkane jet fuels from carbon dioxide via isoprene - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03272D [pubs.rsc.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. researchgate.net [researchgate.net]

- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

Technical Guide: Solubility Profile & Characterization of Di(naphthalen-1-yl)methanone

[1]

Executive Summary & Compound Identification

Di(naphthalen-1-yl)methanone , also known as 1,1'-Dinaphthyl Ketone , is a sterically congested diaryl ketone widely utilized as a triplet photosensitizer in organic photochemistry (e.g., isoprene dimerization for jet fuel synthesis) and as a model for crystal engineering.

Critical Correction: The CAS number provided in some general queries (605-25-8) refers to Starch. The correct, chemically distinct identifier for Di(naphthalen-1-yl)methanone is CAS 605-78-7 . Researchers must verify this identifier to avoid catastrophic errors in procurement and protocol design.

| Property | Specification |

| IUPAC Name | Di(naphthalen-1-yl)methanone |

| Synonyms | 1,1'-Dinaphthyl ketone; Di-1-naphthyl ketone |

| CAS Number | 605-78-7 |

| Molecular Formula | C₂₁H₁₄O |

| Molecular Weight | 282.34 g/mol |

| Physical State | Solid (Crystalline needles/prisms) |

| Melting Point | ~100–105 °C (Analog estimation based on 4-methyl derivative range; pure data sparse) |

Solubility Landscape

The solubility of Di(naphthalen-1-yl)methanone is governed by its rigid, planar aromatic structure which facilitates strong

Qualitative Solubility Profile

The following classification guides solvent selection for synthesis, purification, and application.

| Solvent Class | Solubility Status | Mechanistic Insight | Application |

| Aromatics (Toluene, Mesitylene, Benzene) | High | Favorable | Reaction Medium: Ideal for photochemical reactions (e.g., isoprene dimerization). |

| Chlorinated (DCM, Chloroform) | High | High polarizability of the solvent matches the aromatic solute. | Extraction/Work-up: Standard solvent for dissolving crude product. |

| Polar Aprotic (THF, Acetone) | Moderate to High | Solvation of the ketone carbonyl dipole; good general solubility. | Synthesis: Grignard reaction medium. |

| Polar Protic (Ethanol, Glacial Acetic Acid) | Temperature Dependent | Low at RT; High at Boiling. The "solubility switch" behavior is exploited here. | Purification: Primary solvents for recrystallization. |

| Aliphatics (Hexane, Isoprene) | Poor/Insoluble | Lack of aromaticity prevents effective solvation of the naphthyl rings. | Anti-solvent: Used to precipitate the compound or wash away impurities. |

Theoretical Solubility Prediction

In the absence of experimental data for a specific solvent, the Ideal Solubility (

-

Implication: As a rigid bicyclic aromatic,

is expected to be high, leading to lower ideal solubility compared to flexible molecules. Deviations from this model in non-polar solvents indicate strong activity coefficient effects (

Experimental Protocols

Protocol A: Gravimetric Determination of Solubility

For precise measurement of saturation mole fraction (

Reagents: Di(naphthalen-1-yl)methanone (>98% purity), Anhydrous Solvent (HPLC Grade). Equipment: Thermostatted shaker bath, 0.22 µm PTFE syringe filters, Analytical balance (±0.01 mg).

-

Saturation: Add excess solid Di(naphthalen-1-yl)methanone to 10 mL of solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (

K) for 24–48 hours. Note: Protect from light if using as a photosensitizer to prevent photodegradation. -

Filtration: Stop agitation and allow settling for 1 hour. Using a pre-warmed syringe and filter, withdraw 2 mL of supernatant.

-

Weighing: Transfer filtrate to a pre-weighed weighing dish (

). Weigh immediately ( -

Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant mass is achieved (

). -

Calculation:

Protocol B: Purification via Recrystallization

Standard method for isolating high-purity crystals.

-

Dissolution: Suspend crude solid in Glacial Acetic Acid or Ethanol .

-

Heating: Heat to reflux until the solid completely dissolves. If insoluble particles remain, hot filter.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The "solubility switch" will force the compound out of solution as needles.

-

Collection: Filter the crystals and wash with cold Hexane (anti-solvent) to remove mother liquor.

Visualization & Workflow Logic

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for measuring and validating solubility data.

Caption: Step-by-step workflow for gravimetric solubility determination, emphasizing the critical equilibrium check.

Figure 2: Purification Logic (Recrystallization)

This diagram illustrates the temperature-dependent solubility exploited for purification.

Caption: Purification logic relying on the steep solubility-temperature gradient in polar protic solvents.

References

-

Isoprene Dimerization & Photosensitizer Solubility: Title: A Combined Photobiological-Photochemical Route to C10 Cycloalkane Jet Fuels from Carbon Dioxide via Isoprene.[1][2] Source: ChemRxiv / SLU.se (2022). Relevance: Identifies Di(naphthalen-1-yl)methanone as the optimal sensitizer but notes "poor solubility" in aliphatic hydrocarbons (isoprene) as a process constraint.

-

Synthesis & Recrystallization: Title: Polycyclic Aromatic Hydrocarbons. Part XVII. Source: Royal Society of Chemistry (RSC Publishing). Relevance: Describes the synthesis and purification of dinaphthyl ketone derivatives using glacial acetic acid and alcohol for recrystallization.

-

Structural Analogs & Photophysics: Title: In-Solution Intramolecular Through-Space Conjugations of Sterically Constrained Tetranaphthylethane. Source: CCS Chemistry (2025). Relevance: Uses Di(naphthalen-1-yl)methanone as a precursor, demonstrating solubility in mesitylene (aromatic solvent) for reflux reactions.

-

Chemical Identity Verification: Title: CAS 605-78-7 Data Sheet. Source: ChemicalBook / ChemSRC. Relevance: Confirms CAS 605-78-7 corresponds to Di(naphthalen-1-yl)methanone, correcting the potential confusion with Starch (CAS 605-25-8).

An In-depth Technical Guide to the Melting Point and Thermal Analysis of 1,1'-Dinaphthyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,1'-Dinaphthyl Ketone and the Significance of Thermal Properties

1,1'-Dinaphthyl ketone is a large, aromatic ketone with a rigid structure composed of two naphthalene rings linked by a carbonyl group. Its molecular structure suggests a high degree of thermal stability and a distinct melting point, characteristics that are critical in the fields of pharmaceutical development and materials science. The thermal properties of a compound, such as its melting point and decomposition temperature, are fundamental parameters that influence its purity, stability, and processing conditions.

In the pharmaceutical industry, the melting point is a crucial indicator of purity and is often a required parameter for compound characterization. Furthermore, understanding the thermal stability of a drug substance is essential for determining its shelf-life, storage conditions, and compatibility with excipients during formulation. For materials scientists, the thermal behavior of compounds like 1,1'-dinaphthyl ketone can inform their potential application in high-temperature polymers or electronic materials.

This guide will provide the foundational knowledge and detailed protocols for a comprehensive thermal analysis of 1,1'-dinaphthyl ketone, enabling researchers to apply these techniques to this and other novel compounds.

Melting Point Determination: A Cornerstone of Compound Purity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a reliable indicator of purity.

Expected Melting Point of 1,1'-Dinaphthyl Ketone

While an experimentally verified melting point for 1,1'-dinaphthyl ketone is not prominently cited in scientific literature, we can estimate its expected range based on structurally similar compounds. For instance, 1-naphthol has a melting point of 96°C[1], and other more complex naphthyl derivatives can have significantly higher melting points. Given its large, symmetric, and rigid structure, 1,1'-dinaphthyl ketone is expected to have a relatively high melting point, likely in the range of 150-250°C. A sharp melting range (e.g., within 1-2°C) would be indicative of a high-purity sample.

Experimental Protocol for Capillary Melting Point Determination

The capillary melting point method is a widely accepted and straightforward technique for determining the melting point of a solid.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 1,1'-dinaphthyl ketone sample is completely dry and in a fine powder form. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

-

Melting Point Determination:

-

Set a rapid heating rate (e.g., 10-20°C/min) to quickly approach the expected melting point.

-

Once the temperature is within 20-30°C of the anticipated melting point, reduce the heating rate to 1-2°C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting range provides insight into the sample's purity.

-

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): A Deeper Look at Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.[4]

Principles of DSC for 1,1'-Dinaphthyl Ketone Analysis

For a crystalline compound like 1,1'-dinaphthyl ketone, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. The onset temperature of the peak is typically reported as the melting point.

Experimental Protocol for DSC Analysis

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered 1,1'-dinaphthyl ketone sample into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 250-300°C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating cycle is often performed to investigate any changes in the material's thermal properties after the initial melt and recrystallization.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow versus temperature.

-

Determine the onset temperature of the melting endotherm, the peak temperature, and the integrated area of the peak to calculate the enthalpy of fusion.

-

Diagram of the DSC Analysis Workflow:

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is an essential technique for determining the thermal stability of a material and studying its decomposition profile.

Principles of TGA for 1,1'-Dinaphthyl Ketone

A TGA thermogram of 1,1'-dinaphthyl ketone is expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which mass loss begins indicates the limit of the compound's thermal stability. The shape of the mass loss curve can provide insights into the decomposition mechanism.

Experimental Protocol for TGA Analysis

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 1,1'-dinaphthyl ketone sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's highly sensitive microbalance.

-

Select the desired atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation. An air or oxygen atmosphere can be used to study oxidative stability.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate, such as 10 or 20°C/min.

-

-

Data Analysis:

-

The TGA curve will plot the percentage of initial mass remaining versus temperature.

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help identify the temperatures of maximum decomposition rates.

-

Key parameters to determine are the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak).

-

Diagram of the TGA Analysis Workflow:

Caption: Workflow for Thermogravimetric Analysis.

Integrated Thermal Profile of 1,1'-Dinaphthyl Ketone

By combining the data from melting point determination, DSC, and TGA, a comprehensive thermal profile of 1,1'-dinaphthyl ketone can be established. This integrated approach provides a self-validating system for characterizing the material.

Table 1: Summary of Expected Thermal Properties of 1,1'-Dinaphthyl Ketone

| Property | Technique | Expected Value/Observation | Significance |

| Melting Range | Capillary Method | 150 - 250°C (sharp range) | Purity assessment |

| Melting Point (Tonset) | DSC | Consistent with capillary method | Thermodynamic property |

| Enthalpy of Fusion (ΔHfus) | DSC | Significant positive value | Energy of melting, crystallinity |

| Thermal Decomposition (Tonset) | TGA | > 250°C (in N2) | Thermal stability limit |

| Residue at 800°C | TGA | Low (<5%) | Volatility of decomposition products |

Conclusion

The thermal analysis of 1,1'-dinaphthyl ketone, through the synergistic use of melting point determination, DSC, and TGA, is fundamental to its characterization. While specific experimental data is not yet widely published, the protocols and expected results detailed in this guide provide a robust framework for researchers. A sharp and distinct melting point, as determined by both capillary and DSC methods, would confirm the purity and crystalline nature of the compound. TGA would further define its thermal stability, a critical parameter for its potential applications in pharmaceuticals and materials science. This guide serves as a foundational resource for the comprehensive thermal characterization of 1,1'-dinaphthyl ketone and other novel chemical entities.

References

-

ResearchGate. (2013). Can TGA be used in order to determine thermal stability instead of DSC? Retrieved from [Link]

-

ResearchGate. (n.d.). DSC curves (first and second heating's) of naphthyl-substituted benzidines: NPB (a); α-NPD (b). Retrieved from [Link]

- Baddeley, G. (1949). Manufacture of 1-naphthyl methyl ketone. U.S. Patent No. 2,487,777. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). 1-Acetylnaphthalene. PubChem Compound Database. Retrieved from [Link]

- Chen, W., et al. (2023).

-

ResearchGate. (n.d.). DSC thermograms generated at heating and cooling rates of 10 8C/min: (a) mPEK, 1a. Retrieved from [Link]

- Muddana, E., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanotechnology, 2014, 1-9.

-

ResearchGate. (n.d.). Temperature modulated DSC and DSC studies on the origin of double melting peaks in poly(ether ether ketone). Retrieved from [Link]

- Wang, Y., et al. (1997). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). Journal of Vacuum Science & Technology A, 15(3), 1533-1538.

-

ResearchGate. (n.d.). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Retrieved from [Link]

-

The Good Scents Company. (n.d.). alpha-naphthyl methyl ketone. Retrieved from [Link]

- Chen, Y., et al. (2016). Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. RSC Advances, 6(10), 8439-8446.

- Lopez, O., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 207, 59-71.

- Kwiecien, O., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(11), 2759.

-

ResearchGate. (n.d.). DSC thermograms generated at heating and cooling rates of 10 8C/min: (a) mPEK, 1a. Retrieved from [Link]

- Darwish, A., & Chong, J. M. (2007). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. The Journal of Organic Chemistry, 72(4), 1507-1509.

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Naphthol. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Robb, E. W. (1956). The Thermal Decomposition of Diazooxides.

Sources

- 1. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. researchgate.net [researchgate.net]

Di(naphthalen-1-yl)methanone Derivatives: From Sterically Hindered Scaffolds to Bioactive Agonists and Photochemical Sensitizers

The following technical guide provides an in-depth review of Di(naphthalen-1-yl)methanone derivatives, structured for researchers in medicinal chemistry and materials science.

Executive Summary

The Di(naphthalen-1-yl)methanone scaffold (also known as 1,1'-dinaphthyl ketone) represents a unique class of diaryl ketones characterized by significant steric congestion and a twisted "propeller-like" conformation. Unlike its planar analogs (e.g., fluorenone), the peri-hydrogens of the naphthalene rings force the aromatic systems out of planarity, resulting in distinct photophysical properties and high triplet energy levels.

While often overshadowed by the structurally related indole-based cannabinoids (e.g., JWH-018), the di-naphthalene derivatives have emerged as critical tools in two distinct high-value sectors:

-

Medicinal Chemistry: As potent, peripherally restricted CB1/CB2 dual agonists for the treatment of metabolic syndrome.

-

Green Energy & Materials: As robust triplet photosensitizers for the [2+2] cycloaddition of biomass-derived isoprene into high-density jet fuels.

Chemical Structure & Synthesis[1][2][3]

The Twisted Scaffold

The core feature of 1,1'-dinaphthyl ketone is its orthogonality. Crystallographic data confirms that the two naphthalene rings are twisted relative to the carbonyl plane (dihedral angles often >60°). This prevents π-π stacking in the solid state, which is advantageous for:

-

Solubility: Higher than planar polycyclic aromatic hydrocarbons (PAHs).

-

Triplet State Lifetime: Reduced self-quenching allows for efficient energy transfer in photochemical applications.

Synthetic Pathways

The primary route to these derivatives is Friedel-Crafts Acylation . The reaction requires careful control of Lewis acid stoichiometry to prevent dealkylation (in alkoxy-derivatives) or rearrangement.

Visualization: Synthesis of the CB13 Derivative

The following diagram illustrates the synthesis of the bioactive derivative CB13 (Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone) via regioselective acylation.

Figure 1: Friedel-Crafts synthesis of the CB13 agonist. The alkoxy group directs acylation to the 4-position.

Medicinal Chemistry: The CB13 Story

While "JWH" compounds (indole-naphthalene ketones) are infamous as psychoactive substances, the di-naphthalene derivative CB13 (Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone) has been engineered for therapeutic utility with reduced CNS side effects.

Mechanism of Action

CB13 acts as a dual agonist at Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).

-

Target: Peripheral CB1 receptors in the liver and adipose tissue.

-

Therapeutic Goal: Modulation of glucose uptake and lipid metabolism.[1]

-

Innovation: To overcome poor oral bioavailability and lipophilicity, recent research has focused on encapsulating CB13 in PLGA (poly(lactic-co-glycolic) acid) nanoparticles .

Comparative Potency Data

The following table summarizes the binding affinity of di-naphthalene derivatives compared to standard reference ligands.

| Compound | Structure Type | Ki (CB1) nM | Ki (CB2) nM | Primary Application |

| CB13 | Di-naphthalene ketone | 15.0 | 28.0 | Metabolic Syndrome / Antihyperalgesic |

| JWH-018 | Indole-naphthalene ketone | 9.0 | 2.9 | Psychoactive Tool Compound (Reference) |

| WIN 55,212-2 | Aminoalkylindole | 1.9 | 0.3 | Standard Agonist |

Note: CB13 maintains nanomolar affinity but possesses a structural scaffold that is distinct from the indole-based "Spice" compounds, aiding in legal and toxicological differentiation.

Materials Science: Photochemical Jet Fuel Synthesis

In the quest for sustainable aviation fuels (SAF), the symmetric Di(naphthalen-1-yl)methanone has been identified as a superior Triplet Photosensitizer .

The Isoprene Dimerization Protocol

Biomass-derived isoprene can be photodimerized into C10 cycloalkanes (precursors to high-density jet fuel). Direct irradiation is inefficient. Di(naphthalen-1-yl)methanone facilitates this via Triplet-Triplet Energy Transfer (TTET) .

-

Role: The ketone absorbs UV light (365 nm), enters a long-lived triplet state, and transfers energy to isoprene.

-

Efficiency: It outperforms benzophenone due to a higher triplet energy level that matches the diene's requirement without inducing polymerization side reactions.

-

Recyclability: The catalyst is stable and can be recovered after the reaction.

Visualization: Photochemical Sensitization Cycle

Figure 2: Mechanism of isoprene photodimerization using Di(naphthalen-1-yl)methanone as a sensitizer.

Experimental Protocols

Protocol A: Synthesis of Symmetric Di(naphthalen-1-yl)methanone

Objective: Synthesis of the core scaffold for photochemical applications.

-

Reagents: Naphthalene (1.0 eq), 1-Naphthoyl Chloride (1.0 eq), Aluminum Chloride (

, 1.2 eq), Dichloromethane (DCM, anhydrous). -

Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and argon inlet.

-

Procedure:

-

Dissolve naphthalene and 1-naphthoyl chloride in DCM under argon.

-

Cool the solution to 0°C in an ice bath.

-

Add

portion-wise over 30 minutes. The solution will turn dark red/brown. -

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

-

-

Workup: Extract with DCM (3x), wash organic layer with brine, dry over

. -

Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:EtOAc 9:1).

-

Validation:

NMR should show characteristic peri-proton signals downfield (~8.2 ppm) due to the carbonyl deshielding.

Protocol B: Photochemical Reactor Setup (Isoprene Dimerization)

Objective: Production of C10 dimers using the sensitizer.

-

Reactor: Rayonet Photochemical Chamber or equivalent quartz immersion well setup.

-

Light Source: 365 nm UV lamps (16 x 24W).

-

Mixture:

-

Conditions: Ambient temperature, inert atmosphere (

purge) to prevent oxygen quenching of the triplet state. -

Duration: Irradiate for 24-48 hours.

-

Isolation: Remove unreacted isoprene via rotary evaporation. The sensitizer precipitates upon addition of cold methanol or can be separated via short-path distillation of the volatile C10 dimers.

References

-

Vertex Pharmaceuticals. (2007).[5] Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties. Journal of Medicinal Chemistry.

-

University of Seville. (2025). Enhanced Metabolic Syndrome Management Through Cannabidiol‐Loaded PLGA Nanoparticles. idUS Repository.

-

Royal Society of Chemistry. (2022). A combined photobiological–photochemical route to C10 cycloalkane jet fuels from carbon dioxide via isoprene. Green Chemistry.

-

Chinese Chemical Society. (2025). In-Solution Intramolecular Through-Space Conjugations of Sterically Constrained Tetranaphthylethane. CCS Chemistry.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 91548859: Naphthalen-1-ylmethanone. PubChem.

Sources

- 1. idus.us.es [idus.us.es]

- 2. A combined photobiological–photochemical route to C 10 cycloalkane jet fuels from carbon dioxide via isoprene - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03272D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Di(naphthalen-1-yl)methanone crystallization protocols

This Application Note is designed as a high-level technical guide for the purification and crystallization of Di(naphthalen-1-yl)methanone (CAS: 605-78-7), also known as 1,1'-Dinaphthyl Ketone.

Application Note: High-Purity Crystallization of Di(naphthalen-1-yl)methanone

Executive Summary & Scientific Rationale

Di(naphthalen-1-yl)methanone is a sterically congested aromatic ketone increasingly utilized as a triplet photosensitizer in organic synthesis (e.g., isoprene photodimerization) and as a precursor for chiral ligands. Its efficacy in photochemical processes is strictly governed by its purity; trace isomers (2,2' or 1,2') or residual metal catalysts (from Friedel-Crafts synthesis) can act as quenchers, drastically reducing quantum yield.

This guide moves beyond standard "recrystallization" to provide a Dual-Stage Purification Protocol designed to reject the thermodynamically stable 2,2'-isomer and isolate the target 1,1'-isomer in its photo-active, colorless octahedral crystal form.

Physicochemical Profile

| Parameter | Value | Notes |

| CAS Number | 605-78-7 | |

| Molecular Formula | C₂₁H₁₄O | |

| Molecular Weight | 298.34 g/mol | |

| Melting Point | 100.0 – 101.5 °C | Sharp endotherm indicates high purity. |

| Crystal Habit | Colorless Octahedra | Obtained from slow evaporation/cooling. |

| Solubility (High) | DCM, Toluene, Glacial Acetic Acid (Hot) | Good solvents for initial dissolution. |

| Solubility (Low) | Ethanol (Cold), Methanol, Hexane | Ideal anti-solvents. |

Synthesis Context & Impurity Profile

To understand the crystallization challenge, one must understand the synthesis. The standard route involves the Friedel-Crafts acylation of naphthalene with 1-naphthoyl chloride using AlCl₃.

-

Primary Impurity: 2,2'-Dinaphthyl ketone (thermodynamically favored at high temps).

-

Secondary Impurity: 1,2'-Dinaphthyl ketone.

-

Trace Impurity: Aluminum salts (Lewis acid residues).

Critical Control Point: The crystallization protocol below specifically targets the removal of the 2,2'-isomer, which has a different solubility profile in glacial acetic acid.

Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (The "Gold Standard")

Recommended for generating analytical standards or high-efficiency photosensitizers.

Reagents:

-

Crude Di(naphthalen-1-yl)methanone

-

Glacial Acetic Acid (AcOH), ACS Grade

-

Absolute Ethanol (EtOH)

-

Deionized Water (for washing)

Step-by-Step Methodology:

-

Dissolution (Acid Phase):

-

Place 10.0 g of crude solid in a round-bottom flask.

-

Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

-

Heat to reflux (118 °C) with stirring until the solution is completely clear. Note: If black specks (carbonized resin) remain, perform a hot filtration.

-

-

Primary Crystallization:

-

Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Do not shock cool.

-

The 1,1'-isomer will crystallize as heavy, colorless octahedra.

-

Filter the crystals using a sintered glass funnel.

-

Wash: Wash the cake with a small amount of cold glacial acetic acid.

-

-

Solvent Exchange (Alcohol Phase):

-

The crystals from Step 2 may retain occluded acid. Transfer the wet cake to a clean flask.

-

Dissolve in minimum boiling Ethanol (approx. 78 °C).

-

Optional: Add activated charcoal (1 wt%), stir for 10 mins, and hot filter to remove trace color bodies.

-

-

Final Isolation:

-

Allow the ethanol solution to cool to room temperature, then chill to 4 °C for 4 hours.

-

Filter the purified crystals.

-

Drying: Dry under high vacuum (< 1 mbar) at 40 °C for 12 hours to remove solvent inclusions.

-

Protocol B: Anti-Solvent Precipitation (High Throughput)

Recommended for bulk scale-up where yield is prioritized over absolute isomeric purity.

System: Toluene (Solvent) / Heptane (Anti-solvent)

-

Dissolve the crude ketone in Toluene at 60 °C (3 mL/g).

-

Slowly add Heptane dropwise until persistent turbidity is observed (Cloud Point).

-

Re-heat slightly to clear the solution.

-

Switch off heat and allow the vessel to cool to room temperature with gentle agitation (50 rpm).

-

Harvest crystals via filtration and wash with 1:4 Toluene:Heptane.

Process Visualization

Figure 1: Dual-Solvent Purification Workflow designed to reject isomeric impurities and maximize crystal quality.

Characterization & Quality Control

To validate the success of the protocol, the following criteria must be met:

-

Melting Point Analysis:

-

Acceptance Criteria: Sharp melting range between 100.0 °C and 101.5 °C.

-

Failure Mode: A broad range starting < 98 °C indicates the presence of the 2,2'-isomer or solvent occlusion.

-

-

1H-NMR Spectroscopy (CDCl₃):

-

XRD (Powder X-Ray Diffraction):

-

Used to confirm the octahedral polymorph stability, ensuring consistent dissolution rates in photosensitizer applications.

-

Safety & Handling (MSDS Highlights)

-

1-Naphthoyl Chloride (Precursor): Potent lachrymator and corrosive. All synthesis steps must occur in a fume hood.

-

Glacial Acetic Acid: Corrosive and flammable (Flash point 39 °C). Handle with butyl rubber gloves.

-

Di(naphthalen-1-yl)methanone: Generally low toxicity but should be treated as a potential irritant. Avoid dust inhalation.

References

-

Cook, J. W., & Robinson, R. (1938). Polycyclic Aromatic Hydrocarbons. Part XVII. Journal of the Chemical Society. (Describes the isolation of 1,1'-dinaphthyl ketone as colorless octahedra, m.p. 100-101.

-

Baddeley, G. (1949).[2] Manufacture of 1-naphthyl methyl ketone.[2] US Patent 2,487,777. (Provides context on Friedel-Crafts acylation of naphthalene and control of isomer formation).

-

Kerzig, C., et al. (2022). A combined photobiological–photochemical route to C10 cycloalkane jet fuels from carbon dioxide via isoprene. Green Chemistry. (Identifies Di(naphthalen-1-yl)methanone as an optimal photosensitizer and emphasizes recycling/purity).

-

Sigma-Aldrich. Product Specification: Di(1-naphthyl)methanone.[3] (Confirms CAS 605-78-7 and commercial availability standards).

Sources

reagents for large-scale synthesis of Di(naphthalen-1-yl)methanone

Application Note: Large-Scale Synthesis of Di(naphthalen-1-yl)methanone

Part 1: Executive Summary & Strategic Analysis

The Challenge: Regiocontrol in Sterically Congested Systems

The synthesis of Di(naphthalen-1-yl)methanone (1,1'-dinaphthyl ketone) presents a classic problem in aromatic substitution: regioselectivity . The naphthalene ring has two chemically distinct positions (

For large-scale applications (photoinitiators, chiral ligand precursors), the 1,1'-isomer is typically the target. Achieving >95% purity without expensive chromatography requires a process that intrinsically favors the

Route Selection: The "Pre-Formed Complex" Strategy

While Grignard reagents offer high specificity, they are often cost-prohibitive and hazardous at multi-kilogram scales. The optimal industrial route is Friedel-Crafts Acylation modified by the Perrier Method (Pre-formed Complex) . By generating the acylium ion complex before introducing the nucleophile (naphthalene), we minimize free acyl chloride concentration and lower the reaction temperature, kinetically trapping the

| Feature | Route A: Modified Friedel-Crafts | Route B: Grignard Addition |

| Scale Suitability | High (>10 kg) | Medium (<1 kg) |

| Cost Efficiency | Excellent (Cheap reagents) | Moderate (Mg, ether solvents) |

| Regioselectivity | Good (Requires control) | Excellent (Intrinsic) |

| Safety Profile | Manageable (HCl gas evolution) | High Risk (Exotherms, moisture) |

Part 2: Detailed Experimental Protocols

Protocol A: Industrial Scale Synthesis (Modified Friedel-Crafts)

Target: >1 kg scale | Purity: >98% 1,1'-isomer

1. Reagents & Stoichiometry

-

Naphthalene (1.0 equiv): Substrate. Must be free of sulfur (catalyst poison).

-

1-Naphthoyl Chloride (1.05 equiv): Acylating agent.

-

Aluminum Chloride (AlCl

, 1.1 equiv): Lewis Acid. Anhydrous, granular preferred. -

1,2-Dichloroethane (DCE) or Chlorobenzene: Solvent. DCE offers a lower boiling point for easier removal; Chlorobenzene is safer/higher boiling. Protocol uses DCE.

2. Step-by-Step Methodology

Step I: Formation of the Acylium Complex (The Perrier Method)

-

Charge a glass-lined reactor with 1,2-Dichloroethane (DCE) (5 L per kg of Naphthalene).

-

Add AlCl

(1.1 equiv) under a nitrogen sweep. -

Cool the suspension to 0–5 °C .

-

Add 1-Naphthoyl Chloride (1.05 equiv) dropwise over 30 minutes.

Step II: Controlled Addition 5. Prepare a solution of Naphthalene (1.0 equiv) in DCE (2 L per kg). 6. Slowly feed the Naphthalene solution into the reactor containing the Acylium complex.

- Critical Control: Maintain internal temperature < 10 °C . Higher temperatures promote rearrangement to the

- Once addition is complete, allow the reaction to warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC.

Step III: Quench and Workup 8. Cool the mixture to 10 °C. 9. Quench by slow addition into ice-cold dilute HCl (1M). Caution: Exothermic hydrolysis of aluminum salts. 10. Separate the organic layer. Wash sequentially with:

- Dry over MgSO

Step IV: Purification (The Dual-Stage System) 12. Solvent Strip: Remove DCE under reduced pressure. 13. Distillation (Rough Cut): Distill the residue under high vacuum (<1 mmHg).

- Fraction 1: Unreacted Naphthalene (recycle).

- Fraction 2: Product fraction (pale yellow oil/solid).[9]

- Recrystallization (Polishing): Dissolve the crude solid in boiling Ethanol/Toluene (9:1) .

- Cool slowly to Room Temperature, then to 0 °C.

- The symmetric 1,1'-ketone crystallizes efficiently, leaving the asymmetric 1,2' and 2,2' isomers in the mother liquor.

Protocol B: High-Purity Synthesis (Grignard Route)

Target: <500 g scale | Purity: >99.5% (Pharma Grade)

1. Reagents

-

1-Bromonaphthalene: Precursor.

-

Magnesium Turnings: Activated.

-

1-Naphthonitrile: Electrophile (preferred over acid chloride to prevent double addition).

-

THF/Toluene: Solvent system.

2. Step-by-Step Methodology

-

Grignard Formation: React 1-Bromonaphthalene with Mg in anhydrous THF to form 1-Naphthylmagnesium bromide. Initiate with iodine crystal.

-

Addition: Add 1-Naphthonitrile (0.9 equiv) in Toluene to the Grignard solution at reflux.

-

Note: Using the nitrile forms the imine salt, which stops at the ketone stage upon hydrolysis.

-

-

Hydrolysis: Cool and pour into acidic water (H

SO -

Workup: Extract with Toluene, wash with NaHCO

, dry, and concentrate. -

Purification: Recrystallize from Ethanol.

Part 3: Visualization & Data

Process Workflow Diagram (Friedel-Crafts)

Figure 1: Process flow for the regioselective synthesis of 1,1'-dinaphthyl ketone via the Perrier modification of the Friedel-Crafts reaction.

Reaction Mechanism (Selectivity)

Figure 2: Kinetic vs. Thermodynamic control. Low temperature favors the alpha-attack required for the 1,1'-isomer.

Reagent & Safety Data

| Reagent | Role | Hazard Class | Handling Precaution |

| 1-Naphthoyl Chloride | Reactant | Corrosive, Lachrymator | Use full face shield; hydrolyzes to HCl in moist air. |

| Aluminum Chloride | Catalyst | Corrosive, Water Reactive | Reacts violently with water. Add solids to solvent, not solvent to solids. |

| 1,2-Dichloroethane | Solvent | Carcinogen, Flammable | Use closed system; monitor vapors. |

| Ethanol/Toluene | Cryst.[5] Solvent | Flammable | Standard solvent safety. |

References

-

Baddeley, G. (1949). Manufacture of 1-naphthyl methyl ketone. US Patent 2,487,777. Imperial Chemical Industries Ltd. Link

- Grounding: Establishes the use of pre-formed complexes and specific solvents to maximize -selectivity in Friedel-Crafts acyl

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Grounding: Standard source for Grignard preparation techniques and handling of air-sensitive reagents (Protocol B).

-

ChemGuide. (2023). Acylation of Naphthalene. Link

- Grounding: General mechanistic overview of electrophilic substitution on naphthalene rings.

Sources

- 1. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. US3341604A - Color stable ketone solvent composition - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Di(naphthalen-1-yl)methanone | CAS 605-78-7 [benchchem.com]

- 9. dea.gov [dea.gov]

Troubleshooting & Optimization

Technical Support Center: Di(naphthalen-1-yl)methanone Synthesis Optimization

The following technical guide details the optimization of Di(naphthalen-1-yl)methanone (also known as 1,1'-Dinaphthyl Ketone ; CAS: 605-78-7) synthesis.

Executive Summary & Chemical Profile

Di(naphthalen-1-yl)methanone is a sterically congested aromatic ketone used as a photosensitizer and a precursor in organic electronics. Its synthesis is plagued by regioselectivity issues . The naphthalene ring has two reactive positions (

This guide prioritizes the Grignard Route for laboratory-scale purity and the Friedel-Crafts Acylation for cost-effective scaling, with specific controls to maximize the 1,1'-isomer yield.

| Parameter | Data |

| IUPAC Name | Di(naphthalen-1-yl)methanone |

| CAS Number | 605-78-7 |

| Molecular Weight | 282.34 g/mol |

| Key Impurities | (Naphthalen-1-yl)(naphthalen-2-yl)methanone (1,2'-isomer); Di(naphthalen-2-yl)methanone (2,2'-isomer) |

| Target Yield | >85% (Grignard); >70% (Friedel-Crafts) |

Synthesis Workflows

Method A: The Regiospecific Grignard Route (Recommended for High Purity)

Principle: Coupling a pre-functionalized 1-naphthyl nucleophile with a 1-naphthyl electrophile eliminates the risk of electrophilic attack at the wrong position on the ring.

Protocol:

-

Reagents: 1-Bromonaphthalene (1.0 eq), Mg turnings (1.1 eq), 1-Naphthonitrile (1.0 eq), THF (anhydrous).

-

Formation of Grignard:

-

Activate Mg with iodine crystal.

-

Add 1-bromonaphthalene in THF dropwise at reflux to maintain gentle boiling.

-

Critical Step: Ensure complete consumption of Mg to prevent Wurtz coupling (binaphthyl formation).

-

-

Addition:

-

Cool Grignard solution to 0°C.

-

Add 1-naphthonitrile in THF slowly.

-

Note: Using the nitrile prevents double addition (which occurs with acid chlorides to form tertiary alcohols). The intermediate imine salt precipitates, stopping further reaction.

-

-

Hydrolysis:

-

Quench with acidic water (H₂SO₄/Ice) to hydrolyze the imine to the ketone.

-

Reflux for 1-2 hours to ensure complete hydrolysis.

-

Method B: Friedel-Crafts Acylation (Scalable)

Principle: Electrophilic aromatic substitution.[1] Challenge: The 1-position is kinetically favored but sterically hindered. High temperatures promote rearrangement to the 2-position.

Protocol:

-

Reagents: Naphthalene (1.0 eq), 1-Naphthoyl Chloride (1.0 eq), AlCl₃ (1.1 eq), Solvent (Dichloromethane or 1,2-Dichloroethane).

-

Procedure:

-

Quench: Pour onto ice/HCl.

Visualizing the Pathway & Logic

Caption: Decision matrix comparing the high-fidelity Grignard route vs. the temperature-sensitive Friedel-Crafts route.

Troubleshooting Guide & FAQs

Module 1: Yield Optimization

Q: My yield is low (<40%) using the Grignard method. What is happening?

-

Cause 1: Moisture. Grignard reagents are intolerant of water.

-

Fix: Flame-dry glassware and use THF distilled over Sodium/Benzophenone.

-

-

Cause 2: Wurtz Coupling. If the reaction turns dark purple/black immediately and yield is low, you likely formed 1,1'-binaphthalene (dimer) instead of the Grignard.

-

Fix: Add the bromide slowly to the Mg. High local concentration favors dimerization.

-

-

Cause 3: Incomplete Hydrolysis. The imine intermediate is stable.

-

Fix: Ensure the acid hydrolysis step is refluxed for at least 1 hour. A simple room temp stir is insufficient to cleave the sterically hindered imine.

-

Module 2: Regioselectivity (Friedel-Crafts)

Q: I am seeing significant 1,2'-isomer spots on TLC. How do I stop this?

-

Mechanism: The 1-position is kinetically favored, but the 1,1'-ketone is sterically crowded (peri-hydrogen clash). Heat allows the acyl group to detach and re-attach at the less hindered 2-position (Thermodynamic Control).

-

Solution:

-

Lower Temperature: Run the reaction at -10°C to 0°C. Never heat above room temperature.

-

Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene; while common in FC, it forms bulky complexes that can sterically hinder the alpha-position attack, inadvertently favoring the beta-position [1].

-

Quench Early: Do not let the reaction stir overnight. Quench as soon as the limiting reagent is consumed (monitor by HPLC/TLC).

-

Module 3: Purification

Q: How do I separate the 1,1' isomer from the 1,2' isomer?

-

Flash Chromatography: Difficult due to similar polarity.

-

Crystallization (The Gold Standard):

-

The 1,1'-isomer is highly crystalline due to its symmetry.

-

Solvent: Glacial Acetic Acid or Ethanol/Toluene mixtures [2].

-

Protocol: Dissolve crude solid in boiling glacial acetic acid. Cool slowly to room temperature. The 1,1'-isomer crystallizes as needles/prisms; the 1,2' and 2,2' isomers often remain in the mother liquor.

-

Analytical Validation

-

1H NMR Distinction:

-

1,1'-isomer: Look for the characteristic downfield shift of the peri-protons (H-8, H-8') due to the carbonyl anisotropy and steric twisting.

-

1,2'-isomer: Asymmetry will result in a more complex aromatic region (more distinct peaks).

-

-

Melting Point:

-

Pure 1,1'-dinaphthyl ketone: 100–101.5°C [2].[3]

-

If MP is <95°C, significant isomer contamination is present.

-

References

-

Friedel-Crafts Acyl

-

Synthesis of 1,1'-dinaphthyl ketone and purific

- Source: Clar, E. Polycyclic Aromatic Hydrocarbons. Part XVII. Journal of the Chemical Society (Resumed), 1929.

- Context: Establishes the crystallization from glacial acetic acid and melting point d

-

URL:[Link]

-

Use as Photosensitizer (Valid

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. 105. Polycyclic aromatic hydrocarbons. Part XVII. Completion of the synthesis of the twelve monomethyl-1 : 2-benzanthracenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2,7-Di-meth-oxy-naphthalen-1-yl)(naph-thalen-1-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Troubleshooting Friedel-Crafts Acylation for Dinaphthyl Ketone Synthesis

Welcome to the technical support center for Friedel--Crafts acylation, with a specialized focus on the synthesis of dinaphthyl ketones. These molecular scaffolds are pivotal in the development of advanced materials and pharmaceuticals. However, their synthesis via Friedel-Crafts acylation—a cornerstone of C-C bond formation—is often plagued by challenges ranging from low yields to poor regioselectivity.[1][2]

This guide is structured to provide researchers, from graduate students to seasoned drug development professionals, with a systematic approach to diagnosing and resolving common experimental hurdles. We will move from high-level frequently asked questions to a deep-dive troubleshooting guide, supported by mechanistic insights, validated protocols, and authoritative references.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: I'm getting a very low yield or no product at all. What's the most likely culprit?

A: The most common cause is the deactivation of your Lewis acid catalyst (e.g., AlCl₃) by moisture.[3] These catalysts are extremely hygroscopic. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). Another frequent issue is using a substoichiometric amount of the catalyst; the product ketone complexes with the Lewis acid, taking it out of the catalytic cycle, which means you often need more than one equivalent.[2][3]

Q2: My reaction is producing a mixture of 1- and 2-acylnaphthalene isomers. How can I control the regioselectivity?

A: Regioselectivity in naphthalene acylation is a classic example of kinetic versus thermodynamic control.[4][5][6]

-

For the kinetic product (α-acylation): Use a non-polar solvent like carbon disulfide (CS₂) or a chlorinated solvent (e.g., 1,2-dichloroethane) at low temperatures.[4][5][7] This favors the faster-forming, but less stable, 1-substituted product.

-

For the thermodynamic product (β-acylation): Use a polar solvent like nitrobenzene at higher temperatures.[4] This allows the initially formed 1-acyl product-catalyst complex to redissolve and rearrange to the more sterically stable 2-acyl isomer.[4]

Q3: The reaction mixture turned into a black, intractable tar. What happened?

A: Tarrying or polymerization is typically caused by excessive heat or an overly reactive catalyst/substrate combination. Friedel-Crafts reactions are highly exothermic. Ensure you have adequate cooling and add the reagents slowly to maintain temperature control. If the naphthalene starting material is highly activated with electron-donating groups, consider using a milder Lewis acid than AlCl₃, such as FeCl₃ or ZnCl₂.

Q4: I see unreacted naphthalene in my final product analysis. Should I just extend the reaction time?

A: While extending the time can help, incomplete conversion often points to catalyst deactivation or the establishment of a thermodynamic equilibrium.[8] Before simply waiting longer, verify that your catalyst is active and present in a sufficient amount (at least stoichiometric).[3][8] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine if the reaction has stalled or is just slow.

Q5: Is it possible to add more than one acyl group to the naphthalene ring?

A: It is possible but generally unfavorable. The first acyl group added is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][3] Therefore, polyacylation is much less of a problem than in Friedel-Crafts alkylation.[2][9] If you are observing di-acylated products, it's likely due to overly harsh reaction conditions (high temperature or a large excess of the acylating agent).

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving persistent experimental failures.

Problem Cluster A: Low Yield and Incomplete Conversion

Low product yield is the most common frustration in Friedel-Crafts acylation. A logical diagnostic workflow can pinpoint the issue.

Caption: A systematic workflow for troubleshooting low yields.

-

Cause 1: Inactive or Insufficient Lewis Acid.

-

Explanation: Aluminum chloride (AlCl₃) and other Lewis acids are highly sensitive to moisture, which hydrolyzes them into inactive species. Furthermore, the product ketone is a Lewis base and forms a stable complex with the catalyst.[2][3] This complex is often brightly colored and may precipitate. If less than a stoichiometric amount of catalyst is used, the reaction will stop once all the catalyst is complexed with the product.[1][2]

-

Solution:

-

Use Fresh Catalyst: Always use a freshly opened bottle of AlCl₃ or one that has been stored in a desiccator. Gray or yellow, clumpy AlCl₃ is suspect; it should be a fine, white/pale yellow powder.

-

Ensure Stoichiometry: Use at least 1.1 equivalents of the Lewis acid relative to the acylating agent. For some systems, an excess may be required.[8]

-

Inert Atmosphere: Handle the Lewis acid in a glove box or under a stream of dry nitrogen or argon.

-

-

-

Cause 2: Sub-Optimal Reaction Conditions.

-

Explanation: The acylation of naphthalene is subject to kinetic and thermodynamic control.[4][7] Insufficient temperature may prevent the reaction from overcoming its activation energy, while excessive temperatures can lead to byproduct formation and decomposition.

-

Solution:

-

Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm. Then, allow it to warm to room temperature or heat as necessary.

-

Monitor Progress: Use TLC to track the consumption of starting material and the formation of the product. This provides direct evidence of whether the reaction is proceeding. If the reaction stalls, a modest increase in temperature may be warranted.

-

-

Problem Cluster B: Poor Regioselectivity (Isomer Control)

The ability to selectively synthesize either the α- or β-acylated naphthalene is critical. The choice of solvent is the most powerful tool for controlling this outcome.

-

Cause: Incorrect Solvent and Temperature Combination.

-

Explanation: The mechanism of regioselectivity control is tied to the stability and solubility of the intermediate σ-complex and the final product-catalyst complex.[4]

-

In non-polar solvents (e.g., CS₂, CH₂Cl₂): The electrophilic attack occurs faster at the electronically favored α-position. The resulting α-product-AlCl₃ complex is often poorly soluble and precipitates, preventing it from rearranging to the β-isomer. This is kinetic control .[4][5]

-

In polar solvents (e.g., Nitrobenzene): The acylating agent and Lewis acid can form a bulkier complex, which sterically favors attack at the less hindered β-position. Furthermore, the α-product-AlCl₃ complex remains dissolved, allowing the reversible acylation to reach thermodynamic equilibrium, which favors the more stable β-isomer. This is thermodynamic control .[4]

-

-

-

Solution: Strategic Solvent Selection.

| Parameter | Target: 1-Acyl Naphthalene (Kinetic) | Target: 2-Acyl Naphthalene (Thermodynamic) |

| Solvent | Carbon Disulfide (CS₂), 1,2-Dichloroethane | Nitrobenzene, Nitromethane |

| Temperature | Low (e.g., 0 to 25 °C) | Elevated (e.g., RT to 60 °C) |

| Mechanism | The α-product complex precipitates, preventing rearrangement.[4] | The reaction is reversible, allowing equilibration to the more stable isomer.[4] |

| Typical α:β Ratio | High (e.g., >9:1) | Low (e.g., <1:9) |

Section 3: Key Experimental Protocols

Adherence to validated procedures is essential for reproducibility.

Protocol 3.1: Synthesis of 1-Naphthyl Phenyl Ketone (Kinetic Control Example)

Safety Note: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water.

-

Setup: Oven-dry all glassware overnight. Assemble a three-neck round-bottom flask with a dropping funnel, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a magnetic stirrer.

-

Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous carbon disulfide (CS₂). Cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Dissolve benzoyl chloride (1.0 eq) and naphthalene (1.05 eq) in a separate portion of anhydrous CS₂. Add this solution to the dropping funnel.

-

Reaction: Add the naphthalene/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Periodically take a small aliquot, quench it carefully in ice-cold dilute HCl, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of naphthalene.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated HCl.[10] This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane.[11]

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[11]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.[11] The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Sample Prep: Take a drop of the reaction mixture with a glass capillary. Quench it in a vial containing a small amount of dilute acid and ~1 mL of ethyl acetate. Shake well.

-

Spotting: Use a clean capillary to spot the organic layer onto a silica gel TLC plate. Also spot the starting material (naphthalene) and, if available, the product as references.

-

Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Section 4: Mechanistic Insights

Understanding the underlying mechanism is key to rational troubleshooting.

The Core Mechanism of Friedel-Crafts Acylation

The reaction proceeds via electrophilic aromatic substitution.

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This generates a resonance-stabilized acylium ion, which is the key electrophile.[12][13]

-

Electrophilic Attack: The π-system of the naphthalene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5] For naphthalene, attack at the α-position leads to a more stable σ-complex because the positive charge can be delocalized across both rings while maintaining one intact benzene ring.[5]

-

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[12] The AlCl₃ is regenerated but immediately complexes with the product ketone.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. askfilo.com [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Spectroscopic Analysis of Di(naphthalen-1-yl)methanone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(naphthalen-1-yl)methanone. This guide provides in-depth technical information and practical, field-proven insights to overcome challenges related to the solubility of this compound for accurate spectroscopic analysis.

Introduction to Di(naphthalen-1-yl)methanone and its Spectroscopic Challenges

Di(naphthalen-1-yl)methanone is a polycyclic aromatic ketone with the chemical formula C₂₁H₁₄O. Its extended aromatic system gives rise to interesting photophysical properties, making it a subject of interest in various research fields. However, its large, nonpolar structure results in very low aqueous solubility, posing a significant hurdle for spectroscopic characterization in biologically relevant media and even in some common organic solvents.

This guide will address the common solubility issues encountered during UV-Vis absorption and fluorescence spectroscopy of Di(naphthalen-1-yl)methanone and provide validated protocols and troubleshooting strategies to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in preparing Di(naphthalen-1-yl)methanone for spectroscopic analysis?

A1: The primary challenge is its inherent low solubility in many common solvents. This can lead to several issues:

-

Difficulty in achieving desired concentrations: This is particularly problematic for generating standard curves or for assays requiring a specific concentration range.

-

Precipitation: The compound may precipitate out of solution over time, especially if there are temperature fluctuations or if a stock solution is diluted into a less favorable solvent.

-

Aggregation: At higher concentrations, the planar aromatic rings can stack, leading to the formation of aggregates. Aggregation can significantly alter the spectroscopic properties of the molecule, leading to erroneous data.[1]

Q2: Which solvents are recommended for dissolving Di(naphthalen-1-yl)methanone?

A2: Due to its hydrophobic nature (predicted XLogP3 of 4.9), polar aprotic solvents and chlorinated solvents are generally the most effective. Good starting points include:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Chloroform

-

Dichloromethane (DCM)

For applications requiring mixture with aqueous buffers, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous medium. However, care must be taken to avoid precipitation upon dilution.

Q3: How does solvent choice impact the spectroscopic measurements?

A3: The choice of solvent can significantly influence the UV-Vis and fluorescence spectra in several ways:

-

Solvatochromism: The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima. Generally, an increase in solvent polarity can cause a red shift (to longer wavelengths) in the fluorescence emission spectrum.

-

Solvent UV Cutoff: Every solvent has a wavelength below which it absorbs strongly. It is crucial to select a solvent with a UV cutoff wavelength well below the absorption bands of Di(naphthalen-1-yl)methanone to avoid interference with your measurement.[2][3]

-

Quenching: Some solvents can quench fluorescence, reducing the signal intensity. For example, solvents containing heavy atoms (e.g., chloroform) can sometimes quench fluorescence through the heavy-atom effect.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible absorbance/fluorescence readings.

Possible Cause:

-

Precipitation of the compound: The compound may be coming out of solution, especially at higher concentrations or after storage.

-

Aggregation: The formation of aggregates can lead to light scattering and changes in the absorption and emission spectra.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent spectroscopic readings.

Issue 2: The absorbance is too high (off-scale).

Possible Cause:

-

The solution is too concentrated.

Solution:

-

Dilute the sample with the same solvent used for the blank. Aim for an absorbance maximum between 0.1 and 1.0 for the most accurate measurements.

Issue 3: Unexpected peaks or high background in the UV-Vis spectrum.

Possible Cause:

-

The solvent is absorbing in the same region as the sample.

-

The cuvette is dirty or scratched.

Solution:

-

Check the UV cutoff wavelength of your solvent. Ensure it is lower than the wavelength range of interest.

-

Clean the cuvette thoroughly with an appropriate solvent. If the problem persists, try a new cuvette.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Di(naphthalen-1-yl)methanone

Objective: To prepare a concentrated stock solution for subsequent dilutions.

Materials:

-

Di(naphthalen-1-yl)methanone (CAS: 605-78-7)

-

Spectroscopic grade DMSO

-

Analytical balance

-

Volumetric flask

-

Sonicator

Procedure:

-

Accurately weigh a desired amount of Di(naphthalen-1-yl)methanone. For example, to prepare a 10 mM stock solution (Molecular Weight: 282.34 g/mol ), weigh 2.82 mg.

-

Transfer the solid to a clean, dry volumetric flask.

-

Add a small amount of DMSO to dissolve the solid.